2-(4-methoxyphenyl)ethane-1-thiol

Physicochemical Properties Lipophilicity SAR Analysis

Standard aromatic thiols often fail to match the electronic and lipophilic profile required for reproducible SAR or dense monolayer formation. 2-(4-Methoxyphenyl)ethane-1-thiol (CAS 63659-59-6) provides a defined p-methoxy substituent altering electron density (XLogP3=2.8). - Enables precise structure-activity relationship (SAR) studies vs. unsubstituted analogs. - Supports defect-free self-assembled monolayers (SAMs) on gold at 98% purity. - Key intermediate for β-blocker phenol ethers (patent US4252984) and thiol-ene click reactions.

Molecular Formula C9H12OS
Molecular Weight 168.25
CAS No. 63659-59-6
Cat. No. B2646310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenyl)ethane-1-thiol
CAS63659-59-6
Molecular FormulaC9H12OS
Molecular Weight168.25
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCS
InChIInChI=1S/C9H12OS/c1-10-9-4-2-8(3-5-9)6-7-11/h2-5,11H,6-7H2,1H3
InChIKeyOUUYFVMQRFVQNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxyphenyl)ethane-1-thiol Compound Overview


2-(4-Methoxyphenyl)ethane-1-thiol is an aromatic organosulfur compound with the molecular formula C₉H₁₂OS and a molecular weight of 168.26 g/mol . It is characterized by a thiol (-SH) group on an ethane chain, which is para-substituted with a methoxy group on a phenyl ring [1]. This compound is primarily used as a versatile building block in organic synthesis, valued for the nucleophilic reactivity of its thiol group, which readily participates in forming thioethers, disulfides, and metal-thiolate bonds .

Aromatic thiol building block for thioether, disulfide, and metal-thiolate bond formation
Para-methoxy substitution modulates electronic character and steric profile for SAR studies
Supports self-assembled monolayer (SAM) formation on gold surfaces

2-(4-Methoxyphenyl)ethane-1-thiol Substitution Challenges


Simple substitution of 2-(4-methoxyphenyl)ethane-1-thiol with a generic aromatic thiol, such as 2-phenylethanethiol, is not advisable for scientific applications requiring specific physicochemical properties. The para-methoxy substituent on the phenyl ring fundamentally alters the compound's electron density, lipophilicity, and steric profile. This results in quantifiably different computed properties, including an increased molecular weight and a distinct XLogP3 value [1]. Such differences directly influence the compound's behavior as a ligand in coordination chemistry, its solubility profile, and its reactivity as a nucleophile, impacting the yield and selectivity of downstream synthetic steps . Procuring the specific analog ensures experimental reproducibility and target engagement in structure-activity relationship (SAR) studies.

Property
Target Compound
2-Phenylethanethiol
Substitution
para-Methoxy substituted phenyl
Unsubstituted phenyl ring
Electron Density
Modified by +M resonance effect of -OCH₃
Baseline aromatic system
Lipophilicity
Altered XLogP3 and higher TPSA (10.2 Ų)
Different partition and solubility profile
Structural similarity does not imply interchangeable reactivity. Para-methoxy substitution alters electronic, steric, and lipophilic parameters that may shift ligand behavior, solubility, and downstream SAR interpretation. Substitution without validation may compromise experimental reproducibility.

2-(4-Methoxyphenyl)ethane-1-thiol Differentiators


Molecular Weight & Lipophilicity vs. 2-Phenylethanethiol

The presence of a para-methoxy substituent on 2-(4-methoxyphenyl)ethane-1-thiol results in a 21.7% higher molecular weight compared to the unsubstituted analog 2-phenylethanethiol. This structural addition also modifies lipophilicity, as indicated by a computed XLogP3 of 2.8 [1]. While the exact value for 2-phenylethanethiol is reported differently depending on the source, the presence of the polar methoxy group and the higher topological polar surface area (10.2 Ų) suggests a different partition coefficient and solubility profile [1]. These differences are critical for applications in drug design, where molecular weight and lipophilicity (LogP) directly influence pharmacokinetic properties like absorption and distribution.

MW & Lipophilicity
Reported
MW: 168.26 vs 138.23 g/mol
+21.7% (30.03 g/mol) | XLogP3: 2.8
Supports SAR parameter differentiation for lead optimization
Cross-study comparison; LogP values are source-dependent
Physicochemical Properties Lipophilicity SAR Analysis

High-Yield Synthesis via Thiourea Route

A well-defined and high-yielding synthesis for 2-(4-methoxyphenyl)ethane-1-thiol is documented, providing an 88% yield from 2-(p-methoxyphenyl)-ethyl bromide and thiourea in ethanol with sodium hydroxide . This specific protocol, referenced in US Patent 4252984, offers a reproducible method for procurement or in-house synthesis. In contrast, more general methods for synthesizing aromatic thiols may have variable yields or require more forcing conditions. The availability of a robust, high-yield procedure reduces procurement risk and ensures a reliable supply of this specific intermediate.

Synthesis Yield
Data to verify
88%
Supports synthesis route selection and procurement planning
Reported protocol via thiourea route; yield may vary with scale
Organic Synthesis Process Chemistry Thiolation

High Purity for Reproducible Results

For procurement purposes, the target compound is commercially available at a defined purity of 98% from reputable suppliers . This high purity standard ensures minimal batch-to-batch variability, which is essential for obtaining reproducible results in sensitive applications such as kinetic studies or self-assembled monolayer (SAM) formation. While generic or less rigorously sourced thiols may suffer from oxidative impurities (e.g., disulfides) or variable purity, the specification of 98% for this CAS number provides a clear, verifiable quality metric for selection.

Commercial Purity
Data to verify
98%
Supports lot-to-lot consistency and purity specification review
Vendor-reported specification; independent verification advised
Analytical Chemistry Quality Control Reproducibility

2-(4-Methoxyphenyl)ethane-1-thiol Application Scenarios


Ligand for Nanomaterial Surface Functionalization

The compound's thiol group enables covalent attachment to gold nanoparticle surfaces, a process well-established for aromatic thiols [1]. The para-methoxy substituent provides a distinct chemical handle for further modification or alters the surface hydrophobicity, a critical parameter in nanoparticle stability and cellular uptake. The 98% purity specification is essential for achieving reproducible and densely packed self-assembled monolayers (SAMs) on gold surfaces, minimizing defects from disulfide impurities that are common in lower-grade thiols.

β-Blocker Intermediate Synthesis

As documented in patent US4252984, 2-(4-methoxyphenyl)ethane-1-thiol serves as a key intermediate in the synthesis of phenol ethers with β-adrenergic blocking activity [1]. The high-yielding (88%) synthetic route for this thiol makes it a scalable and reliable building block for medicinal chemistry programs focused on cardiovascular therapeutics. Its specific substitution pattern (para-methoxy) is integral to the structure-activity relationship of the final pharmaceutical compounds.

SAR Studies in Drug Discovery

The quantifiable differences in molecular weight (168.26 g/mol) and lipophilicity (XLogP3 = 2.8) compared to the unsubstituted analog 2-phenylethanethiol (MW: 138.23 g/mol) make this compound a valuable probe in medicinal chemistry SAR campaigns [2]. By incorporating this specific thiol, researchers can systematically assess the impact of the para-methoxy group on target binding affinity, cellular permeability, and overall pharmacokinetic profile of lead compounds.

Thiol-Ene/Yne Click Chemistry Reagents

The well-defined reactivity of the thiol group in 2-(4-methoxyphenyl)ethane-1-thiol positions it as a useful substrate in thiol-ene and thiol-yne 'click' reactions [3]. Its higher molecular weight and distinct spectroscopic signature, compared to simpler aliphatic thiols, facilitate reaction monitoring and product purification. The availability of a high-purity, high-yield synthetic protocol ensures researchers can generate diverse molecular architectures with this functionalized aryl thiol in a reliable and efficient manner.

Application
Selection Property
Validation Focus
Nanomaterial Surface Functionalization
Thiol-Au affinity with methoxy modification handle
SAM packing quality and surface hydrophobicity control
β-Blocker Intermediate Synthesis
Documented synthetic route with defined protocol
Route reproducibility and intermediate purity assessment
SAR Probe Studies
para-Methoxy substitution parameter for lead optimization
MW and lipophilicity contribution to ADME property trends
Thiol-Ene/Yne Click Chemistry
Thiol click reactivity with aryl spectroscopic signature
Reaction monitoring efficiency and product purification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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